1-Methoxy-2-methylpropan-2-ol hafnium, also known as tetrakis(1-methoxy-2-methyl-2-propoxy)hafnium(IV), is a complex compound used primarily in the field of materials science, particularly for the deposition of hafnium oxide films. This compound has garnered attention due to its volatility and suitability as a precursor in various chemical vapor deposition processes.
1-Methoxy-2-methylpropan-2-ol hafnium belongs to the class of metal alkoxides, which are compounds consisting of metal ions bonded to alkoxide groups. These compounds are often utilized in the synthesis of thin films and other advanced materials due to their unique chemical properties and reactivity.
The synthesis of tetrakis(1-methoxy-2-methyl-2-propoxy)hafnium(IV) typically involves the reaction of hafnium tetrachloride with 1-methoxy-2-methylpropan-2-ol under controlled conditions. The process is often carried out in an inert atmosphere to prevent moisture contamination, which can affect the purity and yield of the product.
The molecular structure of tetrakis(1-methoxy-2-methyl-2-propoxy)hafnium(IV) features a central hafnium atom surrounded by four 1-methoxy-2-methylpropan-2-olate ligands. This configuration contributes to its stability and reactivity in various chemical environments.
Tetrakis(1-methoxy-2-methyl-2-propoxy)hafnium(IV) can undergo several reactions, particularly in the context of thin film deposition processes such as metal-organic chemical vapor deposition (MOCVD) and atomic layer deposition (ALD). In these processes, the compound decomposes to form hafnium oxide films.
This reaction mechanism is crucial for applications in semiconductor manufacturing where thin films of hafnium oxide are required for high-k dielectric layers .
The mechanism by which tetrakis(1-methoxy-2-methyl-2-propoxy)hafnium(IV) acts as a precursor involves its thermal decomposition during deposition processes. The alkoxide ligands facilitate the release of volatile by-products while stabilizing the hafnium center during the initial stages of film formation.
The thermal stability and reactivity are influenced by factors such as temperature and pressure during deposition, which can be optimized to achieve desired film characteristics .
This compound is sensitive to moisture and heat, necessitating careful handling under inert conditions. Its volatility makes it suitable for use in vapor phase deposition techniques, where precise control over film thickness and composition is essential .
Tetrakis(1-methoxy-2-methyl-2-propoxy)hafnium(IV) is primarily used in:
The evolution of hafnium precursors parallels advancements in materials engineering, where traditional halide-based compounds (e.g., HfCl~4~) presented significant limitations: hygroscopicity, corrosiveness, and high decomposition temperatures unsuitable for vapor deposition. Early zirconium analogs demonstrated superior ligand stability, motivating development of hafnium alkoxides with improved volatility and thermal profiles. Hafnium(IV) n-butoxide emerged as an initial candidate but exhibited oligomerization and susceptibility to hydrolysis [3].
The pivotal innovation arrived with sterically hindered asymmetric alkoxides like MMP (C~5~H~12~O~2~), which combines methoxy and tertiary alkoxy functionalities within a single ligand. Hafnium MMP (CAS 309915-48-8) was engineered to balance molecular weight (C~20~H~44~HfO~8~) and volatility while preventing polymerization through steric saturation of the hafnium coordination sphere [4] [7]. This design achieved:
Table 1: Evolution of Hafnium Precursors for Advanced Materials
Generation | Representative Compound | Key Limitations | Applications |
---|---|---|---|
1st (1960s-80s) | Hafnium tetrachloride (HfCl~4~) | Hydrolysis sensitivity; corrosive byproducts | Nuclear industry |
2nd (1990s-2000s) | Hafnium(IV) n-butoxide | Oligomerization; broad decomposition profiles | Sol-gel coatings |
3rd (2010s-present) | Tetrakis(1-methoxy-2-methylpropan-2-oxy)hafnium(IV) | Higher molecular weight | MOCVD/ALD thin films; PDCs [3] [4] [7] |
Asymmetric ligands like MMP exemplify purposeful molecular design to manipulate metal coordination geometry and reactivity. The MMP ligand’s structure – featuring a sterically demanding tertiary alkoxy group adjacent to a flexible methoxyether arm – creates a chelating effect that stabilizes Hf(MMP)~4~’s monomeric form. This contrasts symmetric alkoxides (e.g., tert-butoxide) which form tetramers. Nuclear magnetic resonance studies confirm Hf(MMP)~4~ adopts a distorted dodecahedral geometry where four bidentate MMP ligands saturate the hafnium(IV) coordination sphere [4] [7].
In polymer-derived ceramics (PDCs), MMP’s asymmetry governs reaction pathways during precursor modification:
Microwave-assisted metal–organic framework synthesis leverages this dual functionality, where Hf(MMP)~4~ serves as a hafnium node source. The ligand’s ether oxygen weakly coordinates to additional metal sites, promoting controlled framework assembly under dielectric heating. This accelerates nucleation while maintaining crystallinity in hafnium-based metal–organic frameworks like UiO-66(Hf) and MIL-120(Hf) – processes previously hindered by hafnium’s high oxophilicity [8].
The architectural distinction of Hf(MMP)~4~ becomes evident when contrasted with conventional hafnium precursors in ceramic yield, phase purity, and processing behavior:
Table 2: Performance Comparison of Hafnium Precursors in Polymer-Derived Ceramics
Precursor | Ceramic Yield at 1000°C (%) | Phase Separation Temperature | Residual Carbon (wt%) |
---|---|---|---|
HfCl~4~ | 38 | 800°C (HfO~2~ clusters) | 22 |
Hf(O^nBu)~4~ | 62 | 900°C | 18 |
Hf(MMP)~4~ | 85 | 1100°C (amorphous HfO~2~) | 9 [3] [6] |
Hf(MMP)~4~’s higher ceramic yield and delayed phase separation stem from:
In microwave synthesis of metal–organic frameworks, Hf(MMP)~4~’s asymmetric ligand facilitates rapid dielectric heating (ε" ≈ 12.3 at 2.45 GHz), achieving framework crystallization within minutes versus days under solvothermal conditions. The resultant metal–organic frameworks exhibit Brunauer–Emmett–Teller surface areas exceeding 2200 m²/g – a 40% increase over conventionally synthesized counterparts – attributable to reduced defect density [8].
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